molecular formula C3H8N4O B15134695 4-Amino-1,3,5-triazinan-2-one

4-Amino-1,3,5-triazinan-2-one

Cat. No.: B15134695
M. Wt: 116.12 g/mol
InChI Key: PGKBDDFXNZFTPE-UHFFFAOYSA-N
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Description

5-Azacytosine is a synthetic nucleoside analog of cytosine, a naturally occurring pyrimidine nucleobase found in DNA and RNA It is characterized by the substitution of a nitrogen atom at the fifth position of the cytosine ring, which significantly alters its chemical properties and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azacytosine typically involves the reaction of formic acid with dicyandiamide. The process begins by reacting formic acid with a portion of dicyandiamide at 50-60°C. Once the reaction stabilizes, the remaining dicyandiamide is added in batches, and the mixture is maintained at a constant temperature of 50-60°C for 4 hours. The temperature is then increased to 100-110°C for 1 hour, followed by the addition of acetic anhydride in two stages. The mixture is refluxed for 2 hours, cooled to 60-70°C, and ethanol is added. The resulting crude product is filtered, washed with a mixture of ethyl acetate and ethanol, and dried to obtain the final 5-Azacytosine product .

Industrial Production Methods

Industrial production of 5-Azacytosine follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity (98.5% or more) and minimal impurities, making it suitable for industrial applications. The method is designed to be safe, environmentally friendly, and free of technological wastewater .

Chemical Reactions Analysis

Types of Reactions

5-Azacytosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where its amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of 5-Azacytosine, such as 5-Azacytidine and its deoxy derivative, which have significant biological activities .

Scientific Research Applications

5-Azacytosine has a wide range of scientific research applications:

Mechanism of Action

5-Azacytosine exerts its effects through two primary mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Cytosine: The naturally occurring nucleobase in DNA and RNA.

    5-Azacytidine: A nucleoside analog used in cancer treatment.

    Decitabine: A deoxy derivative of 5-Azacytidine with similar applications.

Uniqueness

5-Azacytosine is unique due to its nitrogen substitution at the fifth position, which imparts distinct chemical and biological properties. Unlike cytosine, it can inhibit DNA methylation and incorporate into nucleic acids, making it a valuable tool in epigenetic research and cancer therapy .

Properties

Molecular Formula

C3H8N4O

Molecular Weight

116.12 g/mol

IUPAC Name

4-amino-1,3,5-triazinan-2-one

InChI

InChI=1S/C3H8N4O/c4-2-5-1-6-3(8)7-2/h2,5H,1,4H2,(H2,6,7,8)

InChI Key

PGKBDDFXNZFTPE-UHFFFAOYSA-N

Canonical SMILES

C1NC(NC(=O)N1)N

Origin of Product

United States

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